molecular formula C14H12O3 B2747757 4-(2-Methylphenoxy)benzoic acid CAS No. 355154-50-6

4-(2-Methylphenoxy)benzoic acid

Cat. No.: B2747757
CAS No.: 355154-50-6
M. Wt: 228.247
InChI Key: NDATUJNTHWUURZ-UHFFFAOYSA-N
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Description

4-(2-Methylphenoxy)benzoic acid: is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.25 g/mol This compound is characterized by a benzoic acid moiety substituted with a 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenoxy)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-iodobenzoic acid with 2-methylphenol in the presence of a base such as potassium t-butoxide and a copper catalyst. The reaction is typically carried out in dimethylsulfoxide at elevated temperatures (around 210°C) for an extended period (approximately 18 hours). The reaction mixture is then extracted and purified to obtain the desired product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylphenoxy)benzoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

    Reduction and Oxidation: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.

    Electrophilic Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

    Reduction: Reducing agents like lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products:

    Nucleophilic Substitution: Substituted phenoxybenzoic acids.

    Electrophilic Substitution: Nitrated or halogenated derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Oxidized carboxylic acid derivatives.

Scientific Research Applications

4-(2-Methylphenoxy)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-(4-Methylphenoxy)benzoic acid
  • 4-(4-Methoxyphenoxy)benzoic acid

Comparison:

Uniqueness: 4-(2-Methylphenoxy)benzoic acid is unique due to the position of the methyl group, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

4-(2-methylphenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDATUJNTHWUURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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